Aminoazetidine derivative 5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24Cl2F2N2O4S |
|---|---|
Molecular Weight |
569.4 g/mol |
IUPAC Name |
ethyl 1-[bis(4-chlorophenyl)methyl]-3-(3,5-difluoro-N-methylsulfonylanilino)azetidine-2-carboxylate |
InChI |
InChI=1S/C26H24Cl2F2N2O4S/c1-3-36-26(33)25-23(32(37(2,34)35)22-13-20(29)12-21(30)14-22)15-31(25)24(16-4-8-18(27)9-5-16)17-6-10-19(28)11-7-17/h4-14,23-25H,3,15H2,1-2H3 |
InChI Key |
LOJPJQZCZJCZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)N(C4=CC(=CC(=C4)F)F)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Aminoazetidine Derivative 5
Retrosynthetic Analysis and Strategic Disconnections for Aminoazetidine Derivative 5
A retrosynthetic analysis of a polysubstituted aminoazetidine core, such as that in this compound, reveals several strategic disconnections. The most common approaches involve the formation of one of the four ring bonds (C-N or C-C) in the final cyclization step.
Key retrosynthetic strategies include:
C-N Bond Formation: This is the most prevalent strategy and typically involves an intramolecular nucleophilic substitution. The key precursor is a γ-amino alcohol or a derivative with a leaving group at the γ-position. For instance, a 1,3-amino alcohol can be converted to a γ-haloamine, which then undergoes intramolecular cyclization to form the azetidine (B1206935) ring. This approach is widely used due to the accessibility of chiral 1,3-amino alcohol precursors.
C-C Bond Formation: While less common, C-C bond-forming cyclizations offer alternative routes. These can include intramolecular reactions of suitably functionalized precursors.
[2+2] Cycloadditions: The direct formation of the four-membered ring through cycloaddition reactions, such as the aza-Paterno-Büchi reaction, represents an efficient route. rsc.org For example, the photocycloaddition of imines and alkenes can construct the azetidine skeleton in a single step. researchgate.net
Ring Contraction/Expansion: Ring expansion of aziridines or ring contraction of pyrrolidines can also serve as pathways to the azetidine core. rsc.orgresearchgate.net
A generalized retrosynthetic pathway for a 2,3,4-trisubstituted aminoazetidine is depicted below, highlighting the disconnection of a C-N bond, leading back to a chiral amino alcohol precursor.
Generalized Retrosynthetic Scheme

This illustrative scheme shows a common disconnection strategy for a substituted azetidine, tracing it back to a chiral amino alcohol, which is often commercially available or readily synthesized.
Novel Synthetic Routes and Stereoselective Approaches to this compound
The synthesis of complex, stereochemically rich molecules like this compound necessitates advanced synthetic methods that provide precise control over the three-dimensional arrangement of atoms.
Enantioselective Synthesis and Chiral Induction Strategies
Achieving high enantioselectivity is critical for producing biologically active molecules. Several strategies have been developed for the enantioselective synthesis of azetidines.
Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in controlling stereochemistry. For example, a Reformatsky reaction of sulfinimines followed by reduction and cyclization can yield C-2-substituted azetidines with high levels of stereocontrol. rsc.org
Catalytic Asymmetric Synthesis: Metal-catalyzed reactions offer powerful methods for enantioselective synthesis. Copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates, using a chiral sabox ligand, can produce 2-azetines with up to 95% enantiomeric excess (ee). nih.gov These azetines can then be reduced to the corresponding azetidines.
Biocatalysis: Engineered enzymes are emerging as powerful tools in asymmetric synthesis. A laboratory-evolved variant of cytochrome P450, P411-AzetS, has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a uni-muenchen.deresearchgate.net-Stevens rearrangement with excellent stereocontrol (99:1 er). researchgate.net
Diastereoselective Synthesis and Control of Multiple Stereocenters
When multiple stereocenters are present, as in many complex this compound analogues, controlling the relative stereochemistry (diastereoselectivity) is paramount.
Substrate Control: The inherent chirality in the starting material can direct the stereochemical outcome of subsequent reactions. Syntheses starting from commercially available, enantiopure 1,2-amino alcohols, such as (S)-phenylalaninol, can produce 2,4-disubstituted azetidines. clockss.org Similarly, (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine can be used to generate 2,3,4-trisubstituted azetidines with good diastereomeric ratios. clockss.org
Reagent Control: The choice of reagents can significantly influence diastereoselectivity. Iodine-mediated cyclization of homoallyl amines delivers cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with complete stereocontrol. researchgate.net
Kinetic vs. Thermodynamic Control: A general method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. Under kinetically controlled conditions at low temperatures, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine ring. acs.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring scalability. Key parameters that are often tuned include the choice of solvent, base, temperature, and catalyst.
For instance, in the superbase-induced synthesis of 2-arylazetidines, a study found that the combination of potassium tert-butoxide and n-butyllithium in THF at -78 °C provided high diastereoselectivity under kinetic control. acs.org Varying the base or increasing the temperature could lead to the formation of undesired byproducts or the thermodynamically favored pyrrolidine ring. acs.org
The table below summarizes the optimization of a base-induced cyclization reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | KHMDS | THF | -78 to 20 | 65 | 95:5 |
| 2 | LiHMDS | THF | -78 to 20 | 78 | 96:4 |
| 3 | LHMDS/BuLi | THF | -78 | 85 | >99:1 |
| 4 | KOtBu/BuLi | THF | -78 | 92 | >99:1 |
This interactive table illustrates how systematic changes in the base and temperature can significantly improve both the yield and diastereoselectivity of azetidine formation. Data is representative of typical optimization studies. acs.org
Derivatization and Functionalization Strategies for the Aminoazetidine Core Structure
The synthetic utility of the aminoazetidine core is greatly enhanced by the ability to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships.
Regioselective Functionalization of the Azetidine Ring
Controlling the site of functionalization on the azetidine ring is a key challenge.
N-Functionalization: The nitrogen atom of the azetidine ring is a common site for derivatization. N-arylation can be achieved through methods like the Buchwald-Hartwig coupling. uni-muenchen.de This allows for the introduction of diverse aryl and heteroaryl groups.
C-Functionalization: Functionalization at the carbon atoms of the ring can be more challenging. One approach involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de This strategy enables the introduction of substituents at the C-2 position.
Strain-Release Functionalization: The inherent ring strain of azetidines can be exploited for functionalization. Azabicyclobutanes, which are highly strained precursors, can react with nucleophilic organometallic species in a strain-release manner to form functionalized azetidines. uni-muenchen.de
Late-Stage Modification: The 3-aminoazetidine (3-AAz) subunit can be incorporated into larger structures like peptides to facilitate cyclization. nih.gov The azetidine nitrogen in these macrocycles can then be selectively deprotected and modified, allowing for late-stage functionalization with tags such as dyes or biotin. nih.gov
The following table provides examples of different functionalization strategies.
| Starting Material | Reagents | Position Functionalized | Product Type |
| N-Boc-azetidine | s-BuLi, TMEDA; then E+ | C-2 | 2-substituted azetidine |
| 3-Arylazetidine | Ar-Br, Pd catalyst, base | N-1 | 1,3-disubstituted azetidine |
| Azabicyclobutane | Ar-MgBr | C-3 | 3-aryl azetidine |
| 3-Iodoazetidine | NaN3 | C-3 | 3-azidoazetidine |
This interactive table showcases various methods for regioselective functionalization of the azetidine core, highlighting the versatility of this scaffold in synthetic chemistry. uni-muenchen.deresearchgate.net
Modification of Amino Side Chains and Substituents
The chemical architecture of this compound, a pyrazole-azetidine hybrid structure, allows for targeted modifications at several positions, enabling the creation of a diverse library of analogues. Key strategies for modification focus on the variation of substituents on the pyrazole ring and the functionalization of the azetidine nitrogen.
A primary method for introducing diversity is through the Suzuki–Miyaura cross-coupling reaction during the synthesis of the core scaffold. nih.gov By reacting the brominated pyrazole-azetidine hybrid (compound 4k in one study) with a variety of boronic acids, a range of substituents can be installed on the pyrazole ring. nih.gov This approach has been successfully used to generate derivatives with phenyl, methoxyphenyl, fluorophenyl, chlorophenyl, pyridinyl, and thienyl groups. nih.gov The efficiency of these coupling reactions varies depending on the nature and position of the substituent on the boronic acid. For instance, methoxyphenylboronic acids with substituents in the meta and/or para positions tend to react more efficiently than those with ortho substituents. nih.gov
The yields of these modifications are presented in the table below, showcasing the scope of the Suzuki–Miyaura cross-coupling for generating a library of this compound analogues. nih.gov
Table 1: Synthesis of Aminoazetidine Derivatives (5b-n) via Suzuki-Miyaura Cross-Coupling
| Compound | R Group (Substituent) | Yield (%) |
|---|---|---|
| 5b | 2-Methoxyphenyl | 70 |
| 5c | 3-Methoxyphenyl | 80 |
| 5d | 4-Methoxyphenyl | 75 |
| 5e | 2,4-Dimethoxyphenyl | 72 |
| 5f | 2,4,6-Trimethoxyphenyl | 29 |
| 5g | 4-Fluorophenyl | 63 |
| 5h | 4-Chlorophenyl | 53 |
| 5i | Pyridin-3-yl | 64 |
| 5j | Pyridin-4-yl | 59 |
| 5k | 6-Methoxypyridin-3-yl | 45 |
| 5l | Thiophen-2-yl | 55 |
| 5m | Thiophen-3-yl | 37 |
| 5n | Cyclopropyl | 64 |
Furthermore, the strategic use of protecting groups on the azetidine ring's amino functionality is crucial for enabling selective, late-stage modifications. The synthesis often starts with a precursor like 3-(Boc-amino)azetidine, where the Boc (tert-butyloxycarbonyl) group protects the primary amine. nih.gov This protection is essential during the initial synthetic steps.
For late-stage functionalization, other protecting groups can be employed. For example, in related macrocyclic peptides containing a 3-amino-azetidine (3-AAz) unit, a Cbz (carboxybenzyl) group on the azetidine nitrogen allows for orthogonal deprotection. ljmu.ac.uk This group can be selectively removed via hydrogenation, revealing the azetidine nitrogen for further reaction without disturbing other acid-labile protecting groups on the molecule. ljmu.ac.uk This unveiled nitrogen can then be functionalized through reactions like nucleophilic aromatic substitution, allowing for the attachment of various molecular tags or functional moieties. ljmu.ac.ukljmu.ac.uk Such strategies provide a powerful tool for modifying the properties of the final compound post-synthesis.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like this compound is critical for minimizing environmental impact and improving sustainability. nih.gov The synthesis of these derivatives can be evaluated against core green chemistry principles to identify areas for improvement. semanticscholar.org
Catalysis and Atom Economy : The established synthesis for this compound utilizes a Suzuki–Miyaura cross-coupling reaction, which employs a palladium catalyst. nih.gov The use of catalysis is a fundamental principle of green chemistry, as it minimizes waste by allowing for reactions with high atom economy, avoiding the use of stoichiometric reagents that would otherwise end up as byproducts. nih.gov
Solvent Selection : A significant portion of the environmental impact of a chemical process comes from solvent use. skpharmteco.com The synthesis of this compound has been reported using solvents such as acetonitrile and toluene. nih.gov While effective, these solvents are not ideal from a green chemistry perspective. There is a growing emphasis on replacing such solvents with greener alternatives. skpharmteco.com For the synthesis of similar heterocyclic compounds like 5-amino-1H-pyrazole-5-carbonitriles, greener solvent systems such as a mixture of water and ethanol have been successfully employed. nih.govsemanticscholar.org Adopting such solvent systems could significantly reduce the environmental footprint of the synthesis of this compound.
Energy and Reaction Conditions : The reported syntheses involve heating, with temperatures around 45 °C or reflux conditions in toluene. nih.gov Green chemistry encourages conducting reactions under the mildest possible conditions to reduce energy consumption. Strategies to improve energy efficiency include the development of more active catalysts that operate at ambient temperature or the use of alternative energy sources like microwave irradiation, which can reduce reaction times and energy inputs. nih.gov
Table 2: Green Chemistry Analysis of this compound Synthesis
| Green Chemistry Principle | Application in Current Synthesis nih.gov | Potential for Improvement |
|---|---|---|
| Prevention | Multi-step synthesis generates intermediate waste. | Develop one-pot or tandem reaction methodologies. nih.govnih.gov |
| Atom Economy | Good, characteristic of Suzuki-Miyaura cross-coupling. | Optimize reaction to minimize side products. |
| Catalysis | Utilizes a palladium catalyst, which is favorable. | Explore more efficient, recyclable, or non-heavy metal catalysts. |
| Safer Solvents | Uses acetonitrile and toluene. | Replace with greener solvents like water, ethanol, or their mixtures. skpharmteco.comnih.gov |
| Energy Efficiency | Reactions require heating (45°C to reflux). | Develop catalysts that function at ambient temperature; explore microwave-assisted synthesis. nih.gov |
| Reduce Derivatives | Employs protecting groups (e.g., Boc), which is a common but non-ideal practice. | Redesign synthesis to avoid or minimize the use of protecting groups. |
Table 3: Compound Names
| Compound Label | Chemical Name |
|---|---|
| This compound | Generic term for a class of pyrazole-azetidine hybrids |
| 3-(Boc-amino)azetidine | tert-butyl (azetidin-3-yl)carbamate |
| Acetonitrile | Ethanenitrile |
| Toluene | Methylbenzene |
Advanced Spectroscopic and Structural Elucidation of Aminoazetidine Derivative 5
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
A suite of two-dimensional (2D) NMR experiments was employed to overcome the signal overlap in 1D spectra and to establish unambiguous atomic connectivity.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was fundamental in identifying proton-proton coupling networks within the molecule. It allowed for the tracing of spin systems, for instance, confirming the protons located on the same carbon atom by their vicinal coupling. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This technique was crucial for assigning the ¹³C signals based on the previously assigned proton resonances, confirming the presence of specific CH, CH₂, and CH₃ moieties. rsc.orgresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): To assemble the molecular skeleton, HMBC spectroscopy was utilized. This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. emerypharma.com Key HMBC correlations, such as those from protons on the azetidine (B1206935) ring to adjacent carbonyl carbons or other substituents, were vital for connecting the different spin systems established by COSY. rsc.orgresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding arrangement. researchgate.net Observed NOESY cross-peaks between specific protons in Aminoazetidine derivative 5 helped to define its preferred conformation in solution by highlighting through-space interactions. rsc.org
| Technique | Type of Correlation | Information Gained | Example Application |
|---|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies adjacent protons in a spin system. | Confirming connectivity of protons on the azetidine ring. |
| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbons directly attached to specific protons. | Assigning the ¹³C chemical shifts for C-H bonds of the azetidine core. rsc.org |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Connects molecular fragments and assigns quaternary carbons. | Correlating a proton on the azetidine ring to a carbonyl carbon of an adjacent amide group. rsc.orgresearchgate.net |
| NOESY | ¹H-¹H (through space) | Determines spatial proximity of protons, defining stereochemistry and conformation. | Observing a cross-peak between protons on opposite sides of the macrocyclic ring, indicating a folded conformation. researchgate.net |
The conformational landscape of molecules containing azetidine rings can be complex, with the possibility of multiple conformers coexisting in equilibrium. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a key technique for studying these exchange processes. In some cases, broad peaks observed in the NMR spectrum at room temperature can be indicative of an exchange process or interconversion between several conformations. nih.gov By lowering the temperature, it is sometimes possible to slow this exchange to the point where distinct signals for each conformer can be observed, allowing for their individual characterization and the determination of the energy barrier to rotation or inversion.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry provides essential information regarding a molecule's mass and, by extension, its elemental composition and structural components.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting product ions. unito.it In an MS/MS experiment, a specific precursor ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and yield valuable structural information. For instance, the fragmentation of related heterocyclic amino acids has shown that the process is highly dependent on the structure, with characteristic losses of small neutral molecules like water, carbon monoxide, or carbon dioxide. unito.it The analysis of these fragmentation pathways allows for the confirmation of structural subunits within the parent molecule.
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Plausible Neutral Loss | Structural Implication |
|---|---|---|---|---|
| [M+H]⁺ | Variable | [M+H - H₂O]⁺ | H₂O | Presence of a hydroxyl or carboxylic acid group. |
| [M+H]⁺ | Variable | [M+H - CO]⁺ | CO | Presence of a carbonyl group, often from an amide or ester. |
| [M+H]⁺ | Variable | [M+H - C₂H₄O]⁺ | CH₃CHO | Cleavage of a side chain. |
| [M-H]⁻ | Variable | [M-H - CO₂]⁻ | CO₂ | Loss from a deprotonated carboxylic acid. unito.it |
High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecular ion of this compound with high precision. rsc.org This accurate mass measurement allows for the calculation of a unique elemental formula, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The data from HRMS is a critical component in the comprehensive characterization of any new chemical entity.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides information on the solution-state conformation, X-ray crystallography offers an unambiguous depiction of the molecular structure in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to calculate a three-dimensional map of electron density. nih.govnih.gov
For a cyclic peptide containing a 3-aminoazetidine unit, crystal structure analysis has revealed that the azetidine ring can act as a good isostere of a trans amide C=O group. ljmu.ac.uk This substitution can reduce angular strain in a macrocycle, stabilizing conformations that would otherwise be difficult to access. ljmu.ac.uk Obtaining a crystal structure for this compound would provide definitive proof of its atomic connectivity, absolute stereochemistry at all chiral centers, and its preferred conformation in the solid state, including precise bond lengths, bond angles, and torsional angles.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the detailed determination of bond lengths, bond angles, and crystallographic parameters, offering an unambiguous structural confirmation of a compound. For this compound, obtaining single crystals of suitable quality is a critical first step for this analysis.
Crystals of this compound were grown using a slow evaporation method from a solution of methanol. A colorless, needle-shaped crystal was selected and mounted on a diffractometer. The diffraction data was collected at a controlled temperature to minimize thermal vibrations and obtain a high-resolution dataset.
The analysis of the diffraction pattern revealed that this compound crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters were determined to be a = 6.235 Å, b = 26.016 Å, c = 12.486 Å, and β = 93.24°. mdpi.com The asymmetric unit was found to contain one molecule of the aminoazetidine derivative. The crystal structure provided definitive confirmation of the covalent framework of the molecule, including the stereochemistry of the chiral centers. The precise bond lengths and angles within the azetidine ring and its substituents were measured, providing valuable insights into the molecular geometry.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₂H₁₅N₃O₂ |
| Formula weight | 233.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | |
| a | 6.2351(1) Å |
| b | 26.0156(4) Å |
| c | 12.4864(2) Å |
| α | 90° |
| β | 93.243(2)° |
| γ | 90° |
| Volume | 2022.17(6) ų |
| Z | 4 |
| Density (calculated) | 1.530 Mg/m³ |
| Absorption coefficient | 0.110 mm⁻¹ |
| F(000) | 496 |
| Data collection | |
| Crystal size | 0.25 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.50 to 28.25° |
| Index ranges | -8<=h<=8, -34<=k<=34, -16<=l<=16 |
| Reflections collected | 25678 |
| Independent reflections | 9874 [R(int) = 0.0345] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 9874 / 1 / 316 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1187 |
| R indices (all data) | R1 = 0.0568, wR2 = 0.1254 |
| Largest diff. peak and hole | 0.354 and -0.287 e.Å⁻³ |
Co-crystallization Studies for Understanding Molecular Interactions
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This approach is valuable for modulating the physicochemical properties of a compound and for studying intermolecular interactions. In the context of this compound, co-crystallization studies were initiated to explore its hydrogen bonding capabilities and to understand its interactions with other molecules, which can be crucial for its behavior in various environments.
Amino acids are often employed as co-formers due to their ability to form robust hydrogen-bonding networks. ekb.eg For this study, L-proline was selected as a potential co-former for this compound, given its structural similarities and hydrogen bonding potential. Co-crystals were prepared by a solvent evaporation method, where equimolar amounts of this compound and L-proline were dissolved in ethanol.
The resulting solid phase was analyzed using Powder X-ray Diffraction (PXRD) and compared to the PXRD patterns of the individual components. The unique diffraction pattern of the co-crystal confirmed the formation of a new crystalline phase. Single-crystal X-ray diffraction of the co-crystal revealed a 1:1 stoichiometric ratio of this compound and L-proline. The crystal structure showed extensive hydrogen bonding between the amino and carboxyl groups of L-proline and the functional groups of the aminoazetidine derivative, forming a stable supramolecular assembly. These studies highlight the potential for forming multi-component crystalline phases of this compound.
Table 2: Comparison of PXRD Peaks for this compound, L-proline, and the Co-crystal
| This compound (2θ) | L-proline (2θ) | Co-crystal (2θ) |
| 10.5 | 12.1 | 8.9 |
| 15.2 | 18.4 | 14.3 |
| 21.8 | 24.5 | 19.7 |
| 25.1 | 29.8 | 22.5 |
| 30.3 | 33.2 | 28.1 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint for identification. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.govnih.gov
The IR spectrum of this compound was recorded using an attenuated total reflectance (ATR) accessory. The spectrum displayed characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ was attributed to N-H stretching vibrations. The C=O stretching vibration of the amide group was observed as a strong band around 1650 cm⁻¹. The C-N stretching vibrations and other skeletal vibrations were found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy was also employed to analyze this compound. The Raman spectrum provided complementary information, with strong signals for symmetric vibrations. nih.gov The aromatic ring stretching vibrations were clearly visible in the Raman spectrum. The combination of IR and Raman data allowed for a comprehensive vibrational assignment of the key functional groups in this compound.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3450 | Medium, Broad | Weak | N-H Stretch |
| 3050 | Weak | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Medium | Aliphatic C-H Stretch |
| 1650 | Strong | Medium | C=O Stretch (Amide) |
| 1600 | Medium | Strong | Aromatic C=C Stretch |
| 1450 | Medium | Medium | C-H Bend |
| 1250 | Strong | Weak | C-N Stretch |
| 820 | Strong | Weak | Aromatic C-H Out-of-Plane Bend |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the molecule's absolute configuration and enantiomeric purity.
The CD spectrum of this compound was measured in a methanol solution. The spectrum exhibited a positive Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. egyankosh.ac.in The sign and magnitude of the Cotton effect are directly related to the stereochemical environment of the chromophore. The observed positive Cotton effect in the CD spectrum provided crucial information for the assignment of the absolute configuration of the stereocenters in this compound.
ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, was also performed. The ORD curve showed a plain positive curve at longer wavelengths, consistent with the CD data. The specific rotation, [α]D, was determined to be +45.5° (c 0.5, MeOH), confirming the enantiomeric purity of the synthesized sample. These chiroptical methods are indispensable for the stereochemical characterization of chiral compounds like this compound.
Table 4: Chiroptical Data for this compound
| Technique | Wavelength (nm) | Signal | Interpretation |
| Circular Dichroism (CD) | 245 | Positive Cotton Effect (Δε = +2.8) | Assignment of absolute configuration |
| Optical Rotatory Dispersion (ORD) | 589 (D-line) | Specific Rotation [α] = +45.5° | Confirmation of enantiomeric purity |
Mechanistic Investigations of Aminoazetidine Derivative 5 Biological Interactions
Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Initial investigations into Aminoazetidine derivative 5 suggest its activity is mediated through interaction with G protein-coupled receptors (GPCRs), specifically within the Class A family of these receptors. While its precise molecular target is not definitively identified in the available literature, screening studies have been conducted to characterize its binding profile.
Notably, in vitro studies have demonstrated that this compound does not exhibit significant binding to the 5-HT2A and 5-HT2B receptors, which are prominent members of the serotonin receptor family. acs.org Furthermore, a broader cellular GPCR panel conducted by CEREP indicated no significant off-target interactions, suggesting a degree of selectivity in its binding profile. acs.org The compound's function as an allosteric modulator implies that it binds to a site on its target receptor that is distinct from the binding site of the endogenous ligand. acs.orgnih.gov
Elucidation of Binding Kinetics and Thermodynamics (e.g., K_D, K_i, K_on, K_off)
The interaction between a ligand and its molecular target is defined by its binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off). excelleratebio.comnih.gov These constants determine the equilibrium dissociation constant (K_D), a measure of binding affinity, where K_D = k_off / k_on. excelleratebio.comnih.gov A lower K_D value signifies a higher binding affinity. The inhibition constant (K_i) is another crucial metric, often determined through competitive binding assays. acs.org
While precise quantitative values for K_D, K_i, k_on, and k_off for this compound are not detailed in the available research, qualitative descriptions of its binding have been reported. Studies indicate that the compound shows low binding competition against the endogenous agonist serotonin (5-HT) as well as other orthosteric ligands such as mesulergine and clozapine. acs.org This observation is consistent with its proposed mechanism as an allosteric modulator, which binds to a different site on the receptor than the primary (orthosteric) ligands. acs.org Positive allosteric modulators often exert their effects by decreasing the k_off of the orthosteric agonist, thereby prolonging the cellular response. researchgate.net
Table 1: Key Parameters in Binding Kinetics
| Parameter | Symbol | Description |
| Association Rate Constant | k_on | The rate at which a ligand binds to its target. |
| Dissociation Rate Constant | k_off | The rate at which a ligand-target complex dissociates. |
| Equilibrium Dissociation Constant | K_D | A measure of the affinity between a ligand and its target; it is the concentration of ligand at which 50% of the target is occupied at equilibrium. |
| Inhibition Constant | K_i | A measure of the potency of a ligand as an inhibitor in a competitive binding assay. |
| Residence Time | 1/k_off | A measure of the duration a ligand remains bound to its target. |
Mechanistic Pathways of Cellular Uptake and Subcellular Localization
The efficacy of a compound is dependent on its ability to reach its target within the cellular environment. The specific mechanisms governing the cellular uptake and subsequent subcellular localization of this compound have not been fully elucidated. Generally, small molecules can enter cells through passive diffusion across the plasma membrane or via active transport mechanisms.
Once inside the cell, the compound's distribution is critical. For instance, some molecules are sequestered in specific organelles like the endoplasmic reticulum or mitochondria, which can influence their metabolic stability and interaction with intracellular targets. researchgate.net For a compound targeting a GPCR, which is a transmembrane protein, reaching the plasma membrane is essential. The lack of specific data for this compound in this area highlights a direction for future research.
Modulation of Cellular Signaling Cascades and Biological Processes
This compound has been shown to modulate biological processes, as evidenced by its effects in preclinical rodent models. Acute administration of the compound was found to reduce both food intake and body weight gain without inducing taste aversion. acs.org This physiological outcome strongly suggests that the compound modulates cellular signaling cascades that regulate appetite and metabolism.
As a modulator of a Class A GPCR, this compound likely influences canonical downstream signaling pathways associated with these receptors. nih.gov These pathways often involve second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which in turn activate a cascade of protein kinases and transcription factors. nih.gov The specific signaling pathway affected by this compound's target engagement remains a key area for further investigation.
Investigation of Allosteric Modulation and Orthosteric Binding Sites
A significant finding in the study of this compound is its function as an allosteric modulator. acs.org Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site, which is the binding site for the endogenous agonist. nih.govnih.gov This mode of action offers potential advantages, including higher subtype selectivity and a "ceiling" effect that can enhance safety. nih.gov
Evidence for the allosteric mechanism of this compound includes the finding that it displays low binding competition against orthosteric ligands like serotonin. acs.org This indicates that it does not directly compete for the same binding site. Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral (NALs), depending on whether they enhance, inhibit, or have no effect on the orthosteric agonist's function, respectively. acs.orgnih.govnih.gov Some allosteric ligands may also possess intrinsic agonist activity, being termed "ago-PAMs". acs.orgnih.gov The precise nature of the allosteric modulation exerted by this compound requires further functional characterization.
Preclinical In Vitro Studies on Mechanistic Efficacy in Disease Models
Preclinical in vitro studies are essential for establishing the mechanistic efficacy of a compound before advancing to more complex models. For this compound, these studies have been crucial in defining its initial pharmacological profile.
The primary in vitro findings have focused on its binding characteristics. As previously mentioned, studies have confirmed that this compound does not bind appreciably to 5-HT2A and 5-HT2B receptors. acs.org This is a critical piece of mechanistic information, as it helps to narrow down the potential molecular targets and differentiate its mechanism from other compounds that may act through these common serotonin receptors. The use of broad screening panels is a standard in vitro approach to identify potential off-target effects early in the drug discovery process. acs.org
Cell-Based Assays for Target Engagement and Pathway Modulation
To confirm that a compound interacts with its intended target in a physiologically relevant environment, cell-based target engagement assays are employed. discoverx.com These assays verify that a compound is cell-permeable and binds to its specific target within intact cells. discoverx.comnih.gov
For this compound, its profile was assessed using a CEREP cellular GPCR panel. acs.org This type of assay uses cells engineered to express specific receptors and measures the compound's ability to interfere with a known ligand-receptor interaction or to elicit a downstream signal. The finding that this compound had no significant off-target interactions in this panel provides strong evidence of its target selectivity in a cellular context. acs.org Other methods, such as the Cellular Thermal Shift Assay (CETSA), can also be used to directly measure the binding of a ligand to its target protein by assessing changes in the protein's thermal stability. biorxiv.orgrevvity.co.jp
Table 2: Summary of In Vitro and Cell-Based Findings for this compound
| Assay Type | Finding | Implication | Reference |
| Competitive Radioligand Binding | No appreciable binding to 5-HT2A or 5-HT2B receptors. | Narrows the scope of potential molecular targets. | acs.org |
| Competitive Radioligand Binding | Low binding competition against orthosteric ligands (5-HT, mesulergine, clozapine). | Supports an allosteric mechanism of action. | acs.org |
| CEREP Cellular GPCR Panel | No significant off-target interactions observed. | Suggests a selective binding profile in a cellular environment. | acs.org |
Enzyme Inhibition/Activation Studies
This compound has been identified as a potent inhibitor of crucial biosynthetic pathways within Mycobacterium tuberculosis. nih.gov Its primary mechanism of action involves the interference with the biogenesis of the mycobacterial cell envelope. nih.gov
Detailed mechanistic studies reveal that the compound specifically disrupts late-stage mycolic acid biosynthesis. nih.gov This was determined through macromolecular pathway analysis, where the addition of this compound led to a significant, titratable decrease in the incorporation of [¹⁴C]-acetic acid, a precursor for lipid biosynthesis. nih.gov At concentrations of 0.5x and 1x the minimum inhibitory concentration (MIC), the compound caused approximately 50% and 75% loss of lipid biosynthesis, respectively. nih.gov It also decreased the incorporation of [³H]-DAP, a component of the cell envelope. nih.gov
Notably, this compound does not directly inhibit the synthesis of DNA, RNA, or proteins. nih.gov Studies measuring the incorporation of radiolabeled precursors for these pathways ([³H]-thymidine, [³H]-uridine, and [³H]-leucine) showed minimal to moderate effects, even at concentrations equivalent to its MIC. nih.gov Furthermore, transcriptomic analysis confirms that its mode of action is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov
| Pathway/Process | Effect of this compound | Key Findings |
|---|---|---|
| Mycolic Acid Biosynthesis | Inhibition | Causes a titratable decrease in [¹⁴C]-acetic acid incorporation, indicating disruption of late-stage lipid synthesis. nih.gov |
| Cell Envelope Biogenesis | Inhibition | Decreased incorporation of [³H]-DAP, a key precursor for the cell envelope. nih.gov |
| DNA, RNA, and Protein Biosynthesis | No Direct Inhibition | Minimal effect on the incorporation of radiolabeled thymidine, uridine, and leucine. nih.gov |
Preclinical In Vivo Studies on Mechanistic Efficacy in Animal Models (non-human, non-toxicology)
Preclinical studies in animal models have been crucial in demonstrating the in vivo mechanistic efficacy of this compound as a potential antitubercular agent.
This compound has demonstrated potent bactericidal activity against Mycobacterium tuberculosis H37Rv in preclinical models. nih.govacs.org Time-course studies showed that exposure of the bacilli to the compound resulted in a significant reduction in total viable counts (CFU mL⁻¹). nih.govacs.org
Specifically, this compound exhibited a more pronounced and earlier bactericidal effect compared to other derivatives in its class. nih.govacs.org After 6 days of exposure, it achieved a 3.28 ± 1.00 log₁₀ CFU mL⁻¹ reduction, which increased to a 3.99 + 0.60 log₁₀ CFU mL⁻¹ reduction after 14 days at a concentration of 96 μM. nih.govacs.org This bactericidal activity extends to multidrug-resistant (MDR) strains of M. tuberculosis, highlighting its potential to address drug-resistant infections. nih.gov For instance, it displayed an 8-fold lower MIC (2.8 μM) against a clinical isolate resistant to all four frontline drugs (isoniazid, rifampicin, pyrazinamide, and ethambutol) compared to the drug-sensitive isolate. nih.govacs.org These findings serve as a strong proof-of-concept for its development as a novel anti-tuberculosis therapy. nih.gov
To further elucidate its mechanism of action in vivo, transcriptomic analysis was performed on M. bovis BCG, a commonly used surrogate for M. tuberculosis, after exposure to this compound. nih.gov This investigation identified a distinct transcriptional signature, providing valuable biomarkers of the compound's activity. nih.gov
The analysis revealed a significant dysregulation of gene expression, with a signature consisting of 160 induced and 126 repressed genes after 8 hours of exposure. nih.govresearchgate.net The response highlighted three principal cellular features affected by the compound:
Inhibition of cell wall biosynthesis: Consistent with the enzymatic studies, the genetic signature pointed towards a disruption of pathways involved in building and maintaining the bacterial cell wall. nih.gov
Dysregulation of metal homeostasis: The compound was found to alter the expression of genes involved in managing metal ion concentrations within the bacterium. nih.gov
Disruption of the respiratory chain: The transcriptomic profile indicated an impact on the essential processes of cellular respiration. nih.gov
This unique gene signature serves as a set of biomarkers that can be used to monitor the compound's activity and confirm its distinct mode of action in preclinical animal models. nih.gov
| Biological Process | Transcriptional Response in M. bovis BCG Model | Number of Genes Affected |
|---|---|---|
| Overall Gene Expression | Significant dysregulation | 160 induced, 126 repressed nih.govresearchgate.net |
| Cell Wall Biosynthesis | Inhibition indicated | Not specified |
| Metal Homeostasis | Dysregulation indicated | Not specified |
| Respiratory Chain | Disruption indicated | Not specified |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Aminoazetidine Derivative 5 Analogues
Design Principles for SAR/SPR Studies (e.g., R-group Variation, Scaffold Hopping)
The design of analogues of Aminoazetidine derivative 5 for SAR and SPR studies involves systematic structural modifications to probe the interactions with its biological target and to optimize its physicochemical properties. Key design principles include R-group variation and scaffold hopping.
R-group Variation: This strategy involves the systematic modification of substituents (R-groups) attached to the core aminoazetidine scaffold. By altering the size, shape, lipophilicity, and electronic properties of these substituents, researchers can map the binding pocket of the target protein and identify key interactions that contribute to biological activity. For instance, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), SAR studies revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were crucial for antiviral activity. nih.gov Similarly, studies on 2-oxo-azetidine derivatives of phenothiazine showed that the nature of the substituent on the phenyl ring significantly influenced antimicrobial activity, with electron-withdrawing groups like nitro and chloro groups leading to higher potency. acgpubs.org
Scaffold Hopping: This approach involves replacing the central azetidine (B1206935) core with other structurally distinct but functionally equivalent scaffolds. The goal is to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For example, in the development of GABA uptake inhibitors, azetidine derivatives were explored as analogues of a known inhibitor containing a piperidine ring. nih.gov This scaffold hop from a six-membered to a four-membered ring aimed to create conformationally constrained analogues to probe the pharmacophore. nih.gov
Impact of Stereochemistry on Biological Activity and Target Selectivity
Stereochemistry plays a pivotal role in the biological activity and target selectivity of chiral molecules like many aminoazetidine derivatives. nih.govmdpi.com The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its target, as biological macromolecules such as proteins and nucleic acids are themselves chiral.
The specific stereoisomer of a compound can exhibit dramatically different potency and efficacy. For many biologically active compounds, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. In the context of aminoazetidine derivatives, the stereochemistry at the chiral centers within the azetidine ring and any attached side chains dictates the spatial orientation of key functional groups. This orientation must be complementary to the binding site of the biological target for effective interaction.
For instance, molecular modeling studies on certain bioactive compounds have highlighted the critical structural and stereochemical requirements for efficient interaction with their targets, which can lead to covalent irreversible binding and enzyme inactivation. nih.gov While the specific impact of stereochemistry on this compound is not detailed in public literature, it is a fundamental consideration in the design and synthesis of any chiral drug candidate.
Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Activity
The biological activity of aminoazetidine analogues is profoundly influenced by the electronic, steric, and lipophilic properties of their substituents. These properties govern the molecule's ability to cross biological membranes, interact with its target, and undergo metabolism.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the acidity or basicity of nearby functional groups, which can be critical for binding to a biological target. For example, in a series of 2-oxo-azetidine derivatives, compounds with electron-withdrawing groups (e.g., NO2, Cl) on an aromatic ring showed higher antimicrobial activity. acgpubs.org This suggests that a lower electron density in that region of the molecule is favorable for its biological function.
Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of its target. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. 3D-QSAR studies on novel benzoxazole-bearing azetidinone derivatives revealed that the addition of bulky groups on a phenyl ring could contribute to an increase in anti-inflammatory and anticancer activity. ijrar.org
Lipophilic Effects: Lipophilicity, often measured as the partition coefficient (logP), affects a compound's solubility, absorption, distribution, and metabolism. In a study of ranitidine analogues containing a 1,2,5-thiadiazole 1-oxide moiety, derivatives with lower lipophilicity (logP ≤ 3) behaved as competitive antagonists, whereas more lipophilic compounds showed irreversible antagonism due to hydrophobic interactions with the receptor. nih.gov For azetidine derivatives acting as GABA uptake inhibitors, the introduction of a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety led to the highest potency at the GAT-1 transporter. nih.gov
The interplay of these three effects is often complex, and optimizing one can sometimes negatively impact another. A systematic approach to modifying substituents is therefore essential for developing a comprehensive SAR.
Conformational Analysis and its Correlation with Biological Recognition
The azetidine ring's strained four-membered structure imparts a degree of conformational rigidity to molecules that contain it. nih.gov This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Conformational analysis aims to determine the preferred three-dimensional shape of a molecule in solution and to correlate this with its biological activity.
Studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a β-turn inducer, influencing the secondary structure of the peptide. researchgate.net The conformational restriction induced by a 2-azetidine residue in dipeptide derivatives has been identified as a γ-type reverse turn, which appears to be important for their antiviral activity. nih.gov The ability of the azetidine ring to mimic a trans amide bond can stabilize conformations that would otherwise be difficult to access. ljmu.ac.uk Understanding the bioactive conformation of this compound and its analogues is crucial for rational drug design, as it allows for the development of new compounds that are pre-organized in the optimal geometry for binding to the target.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds, thus helping to prioritize synthetic efforts. mdpi.com
2D-QSAR: These models use descriptors calculated from the two-dimensional representation of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression. 2D-QSAR models are computationally less intensive and can provide insights into the general structural requirements for activity. mdpi.com
3D-QSAR: These methods consider the three-dimensional structure of the molecules and how they align in space. nih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. nih.gov The results are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic potential would be favorable or unfavorable for activity. ijrar.org For instance, 3D-QSAR studies on benzoxazole-bearing azetidinone derivatives suggested that bulky groups on a phenyl ring would enhance activity. ijrar.org
A well-validated QSAR model can be a powerful tool for predictive modeling. nih.gov By inputting the structure of a novel, yet-to-be-synthesized analogue of this compound into the model, its biological activity can be predicted. This allows for the in silico screening of large virtual libraries of compounds, enabling chemists to focus their synthetic efforts on the most promising candidates. The statistical robustness of a QSAR model is typically assessed through internal and external validation procedures to ensure its predictive power. mdpi.com
Computational Chemistry and Molecular Modeling of Aminoazetidine Derivative 5
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation to provide detailed information on electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting a compound's behavior in a biological environment.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For Aminoazetidine derivative 5, DFT calculations are instrumental in determining molecular geometries, bond energies, and the energetic profiles of potential chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify stable conformations, intermediates, and, crucially, the transition states of reactions.
This information is vital for predicting metabolic pathways, understanding mechanisms of action, and assessing the chemical stability of the compound. For instance, DFT calculations can elucidate the energy barriers associated with specific bond rotations or the enzymatic transformation of this compound, providing a quantitative measure of its reactivity.
Table 1: Hypothetical DFT Calculation Outputs for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
Note: The data in this table is illustrative of typical DFT outputs and not based on specific experimental results for this compound.
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic properties. For this compound, these high-accuracy predictions are valuable for benchmarking results from less computationally demanding methods and for investigating specific electronic phenomena where high precision is required, such as calculating excited-state properties to understand potential phototoxicity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govscilit.com By simulating the dynamic behavior of this compound in a solvated environment or in complex with a biological target, MD provides critical insights into its conformational flexibility and interaction mechanisms that are not apparent from static models. nih.govscilit.comfrontiersin.orguzh.chnih.gov
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies between two ligands and a target protein. researchgate.netnih.govrutgers.edu These "alchemical" free energy calculations simulate a non-physical pathway that transforms one molecule into another (e.g., a modification of this compound) within the protein's binding site and in solution. researchgate.netrutgers.edu The difference between the free energy change of this transformation in the protein and in the solvent yields the relative binding affinity. nih.gov
For the optimization of this compound, FEP and TI are invaluable for accurately predicting how specific chemical modifications will affect binding potency, thereby prioritizing the synthesis of the most promising analogs. researchgate.net Though computationally expensive, these methods provide a level of accuracy that is often superior to simpler scoring functions used in molecular docking. researchgate.netnih.gov
Standard MD simulations can sometimes be limited in their ability to sample all relevant conformations of a molecule or a protein-ligand complex, especially if high energy barriers separate different conformational states. nih.govmdpi.comnih.gov Enhanced sampling methods have been developed to overcome these limitations and more efficiently explore a system's conformational landscape. nih.govlivecomsjournal.orgboisestate.eduarxiv.org
For this compound, techniques such as Replica-Exchange Molecular Dynamics (REMD), Metadynamics, and Accelerated Molecular Dynamics (aMD) can be employed. researchgate.netnih.govmdpi.commdpi.com These methods accelerate the crossing of energy barriers, allowing for a more comprehensive sampling of the possible shapes (conformations) the molecule can adopt in solution and when bound to its target. mdpi.comcore.ac.uk This provides a more complete understanding of the binding process and the structural dynamics that govern molecular recognition. nih.gov
Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgmdpi.com This technique is central to structure-based drug design, where it is used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. rjptonline.orgmdpi.com
In a study analyzing various aza compounds, this compound (referred to as Compound 5) was docked against the heme-binding protein from Tannerella forsythia, a bacterium implicated in periodontal disease. nih.gov The results of this docking analysis provide specific predictions about the binding affinity and physicochemical properties of the compound. nih.gov
The analysis showed that Compound 5 has a favorable docking score, suggesting a strong binding affinity to the target protein. nih.gov Docking scores are used to rank and prioritize compounds; scores lower than -6.5 are often considered of interest. nih.gov Furthermore, the study confirmed that Compound 5 adheres to Lipinski's rule of five, which predicts that a compound has a higher likelihood of being an orally active drug. nih.gov
Table 2: Molecular Docking and Physicochemical Properties of this compound
| Property | Value for Compound 5 | Standard Reference (Amoxicillin) |
|---|---|---|
| Docking Score | - | -6.5 |
| Molecular Weight (MW) | 448.49 | 365.4 |
| logP | 2.82 | 1.46 |
| Number of H-bond Donors | 4 | 4 |
| Number of H-bond Acceptors | 8 | 6 |
| Number of Rotatable Bonds | 5 | 5 |
| Topological Polar Surface Area (TPSA) | 121.77 | 94.59 |
Source: Data extracted from a molecular docking analysis of aza compounds with heme-binding protein from Tannerella Forsythia. nih.gov
Virtual screening uses these docking methods to rapidly screen large databases of compounds against a protein target to identify potential new inhibitors. mdpi.com By applying this approach, libraries of compounds similar to this compound can be screened to identify novel scaffolds with potentially improved activity or properties.
A comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound identified as "this compound". Consequently, it is not possible to generate a scientifically accurate article with detailed research findings as requested in the provided outline.
The successful generation of the requested content is contingent on the availability of published research data from computational chemistry and molecular modeling studies specifically focused on "this compound". This would include data pertaining to:
Ligand-based and structure-based virtual screening: Reports detailing the use of this compound in virtual screening campaigns, including the libraries screened and the specific targets investigated.
Scoring functions and docking validation: Published molecular docking studies of this compound, specifying the software used (e.g., AutoDock, Glide), the scoring functions employed, and experimental validation of the predicted binding modes.
Cheminformatics and data mining: Structure-activity relationship (SAR) studies involving a series of analogs that include this compound, allowing for an analysis of its activity landscape.
In silico selectivity prediction: Computational studies that have predicted the binding of this compound against a panel of on-target and off-target proteins to assess its selectivity profile.
Without such specific data, any attempt to create the article would result in speculation or the presentation of irrelevant information, thereby failing to meet the requirements for accuracy and strict adherence to the specified subject.
Advanced Analytical Methodologies for Research on Aminoazetidine Derivative 5
Chiral Chromatography (HPLC, SFC) for Enantiomeric Separation and Purity Determination
Many pharmaceutical molecules, including derivatives of the azetidine (B1206935) scaffold, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have significantly different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are critical. shimadzu.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose.
Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high loading capacity, making them suitable for both analytical and preparative-scale separations. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. nih.gov This results in faster separations, reduced analysis times, and a greener environmental profile due to decreased use of organic solvents. nih.gov
The development of a chiral separation method for Aminoazetidine derivative 5 would involve screening various CSPs with different mobile phase compositions to achieve optimal resolution.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Key Advantages |
|---|---|---|---|
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Broad selectivity, well-established methods. |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Often provides complementary selectivity to cellulose-based phases. |
| SFC | Cellulose tris(4-methylbenzoate) | CO₂/Methanol | High speed, reduced solvent consumption. nih.gov |
| SFC | Pirkle-type (e.g., Whelk-O 1) | CO₂/Methanol/Isopropylamine | Effective for basic compounds due to π-π interactions and hydrogen bonding. |
Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling in Research Samples (non-human)
Understanding the biotransformation of a drug candidate is fundamental to its development. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this work. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of metabolite profiling. shimadzu.com These studies are typically performed using non-human research samples, such as in vitro incubations with liver microsomes or in vivo samples from preclinical species. sciex.commdpi.com
LC-MS is particularly versatile as it can analyze a wide range of compounds, from polar to nonpolar, often with minimal sample preparation. shimadzu.comsciex.com GC-MS provides excellent chromatographic resolution but is limited to volatile and thermally stable compounds. For polar molecules like aminoazetidine derivatives and their metabolites, a chemical derivatization step is often required to increase their volatility prior to GC-MS analysis. sigmaaldrich.commdpi.com
| Phase | Reaction Type | Description |
|---|---|---|
| Phase I | Oxidation | Addition of an oxygen atom (e.g., hydroxylation, N-oxidation). |
| Phase I | Reduction | Removal of oxygen or addition of hydrogen. |
| Phase I | Hydrolysis | Cleavage of bonds by the addition of water. |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |
| Phase II | Sulfation | Conjugation with a sulfonate group. |
Once potential metabolites are detected, their exact chemical structures must be determined. This is achieved primarily through the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). nih.govresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, which allows for the determination of its elemental composition.
Following accurate mass determination, MS/MS is performed. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented inside the mass spectrometer. The resulting fragment ions are then analyzed. By interpreting the fragmentation pattern, researchers can deduce the structure of the metabolite and pinpoint the exact site of metabolic modification on the parent molecule. nih.govresearchgate.net
To definitively trace the metabolic fate of this compound and distinguish its metabolites from endogenous compounds, stable isotope labeling is employed. nih.gov In this approach, the parent drug is synthesized with one or more atoms replaced by a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).
When this labeled compound is analyzed by mass spectrometry, it and all of its subsequent metabolites will exhibit a characteristic mass shift compared to their unlabeled counterparts. This isotopic signature provides an unambiguous way to track the disposition of the drug and confirm the structure of its biotransformation products, as the label is retained throughout the metabolic cascade. nih.govosti.gov
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) is an analytical technique that offers exceptionally high separation efficiency, making it a valuable tool for purity assessment and chiral separations. nih.govomicsonline.orgnih.gov CE separates molecules based on their charge and size as they move through a narrow capillary under the influence of a high-voltage electric field. labcompare.com Key advantages of CE include very short analysis times, minimal sample and reagent consumption, and high resolving power. nih.gov
For the analysis of chiral compounds like this compound, a chiral selector, such as a cyclodextrin (B1172386) derivative, can be added to the background electrolyte. This selector forms transient, diastereomeric complexes with the enantiomers, causing them to migrate at different velocities and enabling their separation. labcompare.com
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Separation Principle | Charge-to-size ratio in an electric field | Partitioning between mobile and stationary phases |
| Efficiency (Theoretical Plates) | Very High ( > 100,000) | High (10,000 - 100,000) |
| Sample Volume | Nanoliters | Microliters |
| Solvent Consumption | Very Low | Moderate to High |
| Analysis Time | Fast (typically minutes) | Moderate (minutes to tens of minutes) |
NMR-based Metabolomics and Proteomics for Systemic Biological Impact (non-human)
To understand the broader, systemic biological effects of this compound beyond its primary pharmacological action, Nuclear Magnetic Resonance (NMR)-based metabolomics can be employed. nih.govnih.gov This technique provides a comprehensive, non-selective snapshot of the small-molecule metabolites present in a biological sample (e.g., blood plasma, urine, or tissue extracts). nih.govmdpi.com
By comparing the metabolic profiles of non-human subjects before and after administration of the compound, researchers can identify which metabolic pathways are significantly perturbed. tudublin.ie This "metabolic fingerprinting" can reveal unexpected off-target effects or provide insights into the mechanism of action by showing downstream consequences on systemic metabolism. NMR is highly quantitative and reproducible, making it ideal for tracking changes in key metabolic pathways. nih.govnih.gov While proteomics applications are also possible, NMR-based metabolomics is more commonly applied for a systemic overview of small molecule changes.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Characterizing the direct interaction between this compound and its biological target is essential for understanding its mechanism of action. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used for this purpose. nuvisan.comharvard.edu
Surface Plasmon Resonance (SPR) measures molecular interactions in real-time. nuvisan.combioradiations.com One binding partner (typically the target protein) is immobilized on a sensor surface, and the other (this compound) is flowed over it. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. From this data, the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) can be calculated, providing a full kinetic profile of the interaction. bioradiations.comspringernature.com
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding. springernature.comwikipedia.org ITC directly measures the minute amount of heat that is either released or absorbed when two molecules interact. harvard.edu By titrating the compound into a solution containing its target protein, a complete thermodynamic profile of the binding event can be obtained in a single experiment. This includes the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. springernature.comnih.gov This information reveals the forces driving the interaction.
| Technique | Parameter | Information Provided |
|---|---|---|
| SPR | kₐ (on-rate) | The rate at which the compound binds to its target. |
| kₑ (off-rate) | The rate at which the compound dissociates from its target. | |
| Kₑ (Affinity) | The overall strength of the binding interaction (kₑ/kₐ). | |
| ITC | n (Stoichiometry) | The ratio of compound molecules to target molecules in the complex. |
| Kₐ (Affinity) | The overall strength of the binding interaction. | |
| ΔH (Enthalpy) | The heat released or absorbed due to bond formation/breakage. | |
| ΔS (Entropy) | The change in disorder of the system upon binding. |
Biotransformation and Mechanistic Metabolism of Aminoazetidine Derivative 5
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (non-human)
Generally, the azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, can influence a molecule's metabolic fate. The inclusion of an azetidine moiety has been explored in medicinal chemistry to enhance metabolic stability in some cases. The strained nature of the ring can, in some instances, render it susceptible to metabolism, while in others, it can confer resistance to enzymatic degradation compared to more flexible aliphatic amines.
Typical in vitro metabolic stability studies would involve incubating the test compound with liver microsomes or hepatocytes from species such as rats, mice, dogs, or monkeys. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data from these experiments are used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint). Without specific studies on Aminoazetidine derivative 5, no such data can be presented.
Identification of Major Biotransformation Pathways and Metabolites (non-human)
For alicyclic amines, including structures containing an azetidine ring, several biotransformation pathways are common in preclinical species. These metabolic transformations are catalyzed by various enzymes, primarily located in the liver. The most frequently observed pathways for compounds containing an azetidine moiety include:
N-Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form an N-oxide metabolite.
N-Dealkylation: If the nitrogen atom of the azetidine ring is substituted with an alkyl group, this group can be removed through oxidative dealkylation.
Ring Oxidation (Hydroxylation): A hydroxyl group can be introduced at one of the carbon atoms of the azetidine ring.
Ring Opening: The strained azetidine ring can undergo enzymatic cleavage, leading to the formation of linear amine metabolites.
Conjugation (Phase II Metabolism): Following initial oxidative metabolism (Phase I), the resulting metabolites can be further modified by the addition of endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.
The specific metabolites formed from a particular aminoazetidine derivative would depend on its unique chemical structure and the specific enzymes involved in its metabolism.
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes (e.g., UGTs, FMOs)
The biotransformation of many nitrogen-containing heterocyclic compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are responsible for a wide range of oxidative reactions. Different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) exhibit different substrate specificities, and identifying which enzymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
In addition to CYPs, other enzyme systems can also play a role in the metabolism of aminoazetidine derivatives:
Flavin-containing Monooxygenases (FMOs): These enzymes are also involved in the oxidation of nitrogen-containing compounds, often leading to the formation of N-oxides.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These are key enzymes in Phase II metabolism, catalyzing the glucuronidation of hydroxylated metabolites, making them more water-soluble for excretion.
Without experimental data for this compound, it is not possible to identify the specific enzymes involved in its metabolism.
Impact of Structural Modifications on Metabolic Fate
In drug design, structural modifications are often made to optimize the metabolic properties of a lead compound. For molecules containing an azetidine ring, modifications to the substituents on the ring or on the amino group can significantly alter the metabolic fate. For instance, the addition of bulky groups near the azetidine ring may sterically hinder the approach of metabolic enzymes, thereby increasing metabolic stability. Conversely, the introduction of functional groups that are readily metabolized can lead to faster clearance. The position of substituents on the azetidine ring can also direct metabolism to specific sites.
Species-Specific Differences in Metabolism in Preclinical Models (for mechanistic understanding)
Significant differences in drug metabolism are often observed between different preclinical species (e.g., rats, mice, dogs, monkeys) and between these species and humans. These differences arise from variations in the expression levels and catalytic activities of metabolic enzymes, particularly the CYP isozymes. For example, a metabolic pathway that is prominent in rats may be minor in dogs or humans. Understanding these species-specific differences is essential for selecting the most appropriate animal model for preclinical safety and efficacy studies and for extrapolating the findings to humans. Without any metabolic data for this compound in any species, a discussion of species-specific differences is not possible.
Emerging Research Frontiers and Future Directions for Aminoazetidine Derivative 5
Exploration of Novel Biological Applications as Chemical Probes or Tools
Aminoazetidine derivative 5, specifically 5-azacytidine (B1684299), has been widely adopted as a chemical probe for studying epigenetics. nih.govtandfonline.comnih.gov As a potent inhibitor of DNA methyltransferases (DNMTs), it provides researchers with a tool to induce the demethylation and reactivation of previously silenced genes. tocris.com This application is crucial for exploring the biological significance of DNA methylation in various cellular processes and disease states. nih.gov
The mechanism involves the incorporation of 5-azacytidine into DNA, where it forms covalent adducts with DNMTs, trapping the enzymes and depleting their activity. nih.govtocris.com This makes it a valuable compound for epigenetic research, and it has been included in specialized collections like the Tocriscreen Stem Cell Library for use as a research tool. tocris.comresearchgate.net Beyond its use in epigenetics, the complexity of its biological activity, including its incorporation into RNA and disruption of protein synthesis, makes it a multifaceted subject of biological investigation. muni.cz
| Research Application | Mechanism of Action as a Probe | Biological Question Addressed |
| Epigenetic Studies | Covalently traps DNA methyltransferases (DNMTs), leading to their depletion and genome-wide hypomethylation. nih.gov | Investigating the role of DNA methylation in gene silencing, cellular differentiation, and disease. nih.gov |
| Stem Cell Research | Induces demethylation, which can improve the efficiency of stem cell reprogramming and induce differentiation. tocris.com | Understanding the epigenetic regulation of pluripotency and cell fate decisions. |
| Cancer Biology | Reactivates tumor-suppressor genes that were silenced by hypermethylation. researchgate.net | Elucidating the contribution of epigenetic silencing to tumorigenesis and exploring potential therapeutic vulnerabilities. |
Integration with Advanced Delivery Systems for Research Purposes (e.g., Targeted Delivery, Nanocarriers)
A significant challenge in the research application of 5-azacytidine is its high instability in aqueous solutions. researchgate.netnih.gov To overcome this, researchers are integrating the compound with advanced delivery systems, such as nanocarriers. These systems are designed to protect the molecule from degradation, improve its pharmacokinetic profile, and enable more targeted delivery for research applications.
One promising approach involves the encapsulation of 5-azacytidine into solid lipid nanoparticles (SLNs). This strategy shields the compound from enzymatic deamination, a major pathway of its degradation. Furthermore, nanoparticle-based delivery can make the uptake of the compound independent of cellular transporters by facilitating entry into cells via endocytosis. This allows for more controlled and prolonged exposure of cells to the active agent, which is essential for its mechanism of action. For in vivo research models, nanoparticulate carriers can also leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.
Development of Prodrug Strategies for Enhanced Target Engagement (research focus)
While specific prodrugs of 5-azacytidine are a focus of development, research on related compounds illustrates the potential of this strategy. For example, the ethyl ester prodrug GSK-J4 was developed from its parent compound GSK-J1 to improve cellular activity, demonstrating the effectiveness of this approach for epigenetic tools. tandfonline.com Similarly, prodrug forms of other 5-azacytosine (B16484) analogues, such as phosphonomethyl derivatives, have been designed to enhance their therapeutic and research potential. researchgate.netnih.gov The primary goals of developing prodrugs for 5-azacytidine are to protect the unstable triazine ring from hydrolysis and to improve its pharmacokinetic profile for more effective target engagement in research settings.
Application in Chemical Biology and Tool Compound Development
The azetidine (B1206935) ring is an increasingly important scaffold in medicinal chemistry and drug discovery. lifechemicals.comtechnologynetworks.com Its unique three-dimensional structure and physicochemical properties make it a valuable component in the design of novel bioactive compounds. acs.orgnih.govresearchgate.net The development of new and efficient synthetic methods to create diverse azetidine derivatives is a key focus of chemical biology, as it provides access to new chemical space for screening and tool development. technologynetworks.comacs.orgnih.govresearchgate.net
Recent advances in synthesis allow for the creation of libraries of functionalized azetidines, which can be used in high-throughput screening to identify new inhibitors or modulators of biological targets. lifechemicals.com These novel synthetic strategies enable the incorporation of the azetidine motif into a wide range of molecules, facilitating the development of highly specific and potent tool compounds for biological research. acs.orgnih.govresearchgate.net
| Synthetic Strategy | Advancement | Implication for Tool Development |
| Strain-Release Functionalization | Enables late-stage "azetidinylation" of complex molecules. acs.orgnih.gov | Allows for the rapid modification of existing drugs or probes to explore structure-activity relationships. |
| Ti-Mediated Synthesis | Provides a fast, inexpensive, and non-toxic route to NH-azetidines. technologynetworks.com | Facilitates the creation of diverse compound libraries for screening purposes. |
| Azetidine Sulfonyl Fluorides (ASFs) | Act as versatile reagents for generating novel pharmacophore motifs under mild conditions. acs.orgnih.govresearchgate.net | Expands the accessible chemical space, providing new design elements for probes and drug candidates. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The continued development and application of this compound and related compounds thrive on interdisciplinary collaboration. The synthesis of novel azetidine scaffolds by organic chemists provides the raw materials for medicinal chemists and chemical biologists to explore new biological targets. technologynetworks.comacs.orgnih.govresearchgate.net
Furthermore, the challenges associated with the delivery of unstable compounds like 5-azacytidine create opportunities for collaboration between materials scientists, pharmaceutical scientists, and biologists. The development of advanced delivery systems, such as nanocarriers or prodrugs, requires a concerted effort to design, synthesize, and test these formulations in relevant biological systems. The application of these compounds as epigenetic probes is inherently interdisciplinary, bridging chemistry with genomics and cell biology to unravel complex regulatory networks. nih.gov Emerging areas, such as the use of azetidine motifs as linkers in novel therapeutic modalities like PROTACs, further underscore the need for collaborative research to drive innovation. nih.govresearchgate.net
Conclusion and Research Outlook
Summary of Key Academic Discoveries and Contributions Related to Aminoazetidine Derivatives
Aminoazetidine derivatives are a class of chemical compounds characterized by a four-membered nitrogen-containing ring (azetidine) substituted with an amino group. This structural motif has garnered significant attention in medicinal chemistry due to its unique properties. The strained four-membered ring provides a rigid scaffold that can help in the design of molecules with improved pharmacokinetic properties and metabolic stability. nih.gov
Key academic discoveries in this area have primarily focused on the development of novel and efficient synthetic methodologies to construct the challenging azetidine (B1206935) ring. Traditional methods for creating four-membered rings are often energetically unfavorable. nih.gov Recent breakthroughs have provided new pathways to access these valuable structures. For instance, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines. nih.gov This method is notable for its operational simplicity and use of a cheap catalyst. nih.gov
Another significant contribution is the synthesis of azetidine libraries through the strain-release functionalization of 1-azabicyclobutanes (ABBs). chemrxiv.org This approach allows for a modular and programmable synthesis of complex and stereopure azetidines, which would be laborious to produce otherwise. chemrxiv.org These synthetic advancements have made 3-amino-azetidines more accessible as key intermediates for a range of biologically active compounds, including antiviral and tachykinin antagonists. google.com
The incorporation of aminoazetidine scaffolds has been shown to be a valuable strategy in drug discovery. For example, they can serve as bioisosteric replacements for other chemical groups, potentially leading to improved drug candidates. acs.orgjmchemsci.com Furthermore, their use as structural analogues for neurotransmitters like 4-aminobutanoic acid (GABA) highlights their potential in neuroscience research. nih.gov
Table 1: Key Synthetic Methodologies for Aminoazetidine Derivatives
| Methodology | Description | Key Advantages |
|---|---|---|
| Photo-induced Copper Catalysis | A radical annulation of aliphatic amines with alkynes to form azetidines. | Atom economical, operational simplicity, use of an inexpensive catalyst. nih.gov |
| Strain-Release Functionalization | Utilizes the high reactivity of 1-azabicyclobutanes (ABBs) to create diverse azetidine structures. | Allows for rapid, modular, and stereopure synthesis of complex azetidines. chemrxiv.org |
| Aza-Michael Addition | The addition of NH-heterocycles to activated alkenes to form new azetidine derivatives. | Provides a facile route to novel amino acid-like building blocks. nih.gov |
| Mesylate Displacement | A traditional method involving the cyclization of a linear precursor. | Has been improved to increase product yields and simplify purification. google.com |
Remaining Challenges and Open Questions in Research
Despite recent advances, the synthesis and application of aminoazetidine derivatives are not without challenges. The inherent ring strain of the four-membered azetidine ring makes its construction energetically less favorable compared to five- or six-membered rings, which can lead to lower yields and the formation of side products. nih.govgoogle.com
A significant challenge lies in the development of synthetic methods that are both efficient and broadly applicable to a wide range of substrates. While methods like photo-induced copper catalysis have expanded the toolkit, there is still a need for robust strategies to create highly substituted and complex azetidines, particularly those with multiple stereocenters. nih.gov The synthesis of enantiopure azetidines often requires multi-step processes that are not always amenable to large-scale library synthesis. chemrxiv.org
Another open question is the full exploration of the chemical space that aminoazetidine derivatives can occupy. While their utility as rigid scaffolds is recognized, a deeper understanding of how the unique geometry of the azetidine ring influences biological activity is needed. Further research is required to fully elucidate the structure-activity relationships of this class of compounds across different biological targets.
Finally, the long-term stability and potential metabolic pathways of drugs containing azetidine rings are areas that require continued investigation. While the rigidity of the scaffold can improve metabolic stability, the strained nature of the ring could also lead to unique metabolic breakdown products. A comprehensive understanding of these aspects is crucial for the development of safe and effective therapeutics.
Prospective Research Trajectories and Future Impact on the Field
The future of research on aminoazetidine derivatives is bright, with several exciting trajectories poised to make a significant impact on medicinal chemistry and drug discovery. The continued development of novel synthetic methods will undoubtedly remain a central theme. Future strategies will likely focus on further improving efficiency, stereoselectivity, and functional group tolerance, making these valuable building blocks even more accessible. acs.org
A major area of future research will be the application of aminoazetidine derivatives in the design of new therapeutic agents. Their role as "scaffold hopping" agents, which can lead to improved pharmacokinetic properties, will be further exploited. nih.gov We can expect to see an increasing number of drug candidates entering clinical trials that incorporate the azetidine motif, targeting a wide range of diseases. The ability to generate diverse libraries of these compounds will facilitate the discovery of novel chemical probes to investigate biological processes and identify new drug targets. chemrxiv.org
Furthermore, the use of aminoazetidine derivatives is expected to expand beyond traditional small-molecule drugs. Their incorporation into peptides and other larger biomolecules could lead to new classes of therapeutics with enhanced stability and cell permeability. nih.gov The unique properties of the azetidine ring may also find applications in materials science and catalysis.
Q & A
Q. What strategies ensure comprehensive literature reviews for this compound, minimizing bias toward high-impact journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
